molecular formula C22H17BrN2O4 B243972 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

Cat. No. B243972
M. Wt: 453.3 g/mol
InChI Key: CYFLRPAEGCCVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, also known as BMB-Br, is a novel small molecule that has been developed for scientific research applications. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The synthesis method of BMB-Br, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide inhibits PTP1B by binding to its active site and preventing it from dephosphorylating its substrates, which include the insulin receptor and insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue, and improved glucose homeostasis. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has also been shown to have anti-inflammatory and anti-obesity effects, which may contribute to its beneficial effects on glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in these models. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose homeostasis. Its favorable safety profile and ease of synthesis make it a convenient tool for use in lab experiments. However, its specificity for PTP1B may limit its use in studies that require inhibition of other protein tyrosine phosphatases.

Future Directions

There are several potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential for type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-obesity effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, which may have potential applications in the treatment of other diseases such as atherosclerosis and non-alcoholic fatty liver disease. Finally, the use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide in combination with other therapeutic agents, such as insulin sensitizers or GLP-1 agonists, may have synergistic effects on glucose homeostasis and metabolic health.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then reacted with 5-amino-2-methoxybenzoic acid to form N-(5-(2-methoxyphenyl)-1,3-benzoxazol-2-yl)-3-bromo-4-methoxybenzamide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzoyl chloride to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, and its inhibition has been proposed as a potential therapeutic strategy for these diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been used in a number of scientific research studies to investigate the role of PTP1B in insulin signaling and glucose homeostasis, as well as its potential as a therapeutic target for type 2 diabetes.

properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C22H17BrN2O4/c1-27-18-9-7-13(11-15(18)23)21(26)24-17-12-14(8-10-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26)

InChI Key

CYFLRPAEGCCVCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.